molecular formula C16H11ClF3N3O B5610662 N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No. B5610662
M. Wt: 353.72 g/mol
InChI Key: FZJLRGNZQSAAQP-UHFFFAOYSA-N
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Description

Quinazoline derivatives, such as N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine, are known for their broad spectrum of biological activities. These compounds have been the subject of extensive synthetic efforts aimed at developing new therapeutic agents.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves multi-step reactions, starting from readily available precursors. For example, Ouyang et al. (2016) developed a rapid synthetic method for a related compound through substitution, nucleophilic substitution reaction, and reduction reaction, optimizing the synthetic process for better yield and efficiency (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is typically confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For instance, Wu et al. (2022) characterized the molecular structure of a quinazoline compound using NMR, MS, FT-IR spectroscopy, and X-ray diffraction, providing detailed insights into the compound's geometrical parameters and electronic structure (Wu et al., 2022).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O/c1-24-13-7-6-9(17)8-12(13)21-14-10-4-2-3-5-11(10)22-15(23-14)16(18,19)20/h2-8H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJLRGNZQSAAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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